Imatinib para-Diaminomethylbenzene

Description

Contextualization within Tyrosine Kinase Inhibitor Structural Analogs

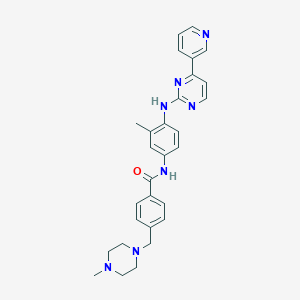

Imatinib is a 2-phenylamino-pyrimidine derivative that functions by competitively inhibiting the ATP-binding site of specific tyrosine kinases, thereby blocking cellular signal transduction pathways that are crucial for tumor cell proliferation and survival. nih.govnih.govrndsystems.com Structurally, Imatinib para-Diaminomethylbenzene is a close analog of the parent drug, Imatinib. The core structure of both compounds includes a pyrimidine (B1678525) ring linked to a phenylamino (B1219803) group. nih.gov

The key distinction lies in the substitution pattern on the benzamide (B126) moiety. While Imatinib possesses a single N-methylpiperazinyl methyl group at the para-position of the benzoyl ring, this compound features a diaminomethylbenzene structure. This seemingly minor structural modification can have significant implications for the molecule's physicochemical properties and its potential biological activity. The study of such analogs is crucial for understanding the structure-activity relationships (SAR) of TKIs and for the rational design of new, more potent, and selective inhibitors. nih.gov

The broader class of tyrosine kinase inhibitors is characterized by a diverse range of chemical scaffolds designed to interact with the kinase domain of these enzymes. nih.gov Many TKIs, like Imatinib, feature a heterocyclic core, such as pyrimidine, quinoline, or quinazoline, which serves as a scaffold for the attachment of various side chains that dictate the inhibitor's specificity and potency. gsconlinepress.com The investigation of impurities like this compound contributes to a deeper understanding of the SAR within this important class of therapeutic agents.

Significance of Impurity Profiling and Related Chemical Entities in Active Pharmaceutical Ingredient (API) Development

The meticulous identification, characterization, and control of impurities are paramount in the development and manufacturing of any active pharmaceutical ingredient (API). ijnrd.org Regulatory bodies worldwide have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products to ensure their quality, safety, and efficacy. Impurities can arise from various sources, including the starting materials, reagents, intermediates, and degradation products formed during synthesis and storage. ijnrd.org

The presence of impurities, even in trace amounts, can have several detrimental effects:

Alteration of API Efficacy: Impurities may possess their own pharmacological activity, which could either potentiate or antagonize the therapeutic effect of the API.

Induction of Toxicity: Some impurities can be toxic, mutagenic, or carcinogenic, posing a direct risk to patient safety. ijnrd.org

Impact on Physicochemical Properties: Impurities can affect the stability, solubility, and bioavailability of the drug product.

This compound is a known process-related impurity that can form during the synthesis of Imatinib. ijnrd.org Its presence necessitates the development of robust analytical methods for its detection and quantification to ensure that the final Imatinib API meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. waters.com The synthesis and characterization of reference standards for impurities like this compound are crucial for the validation of these analytical methods. ijnrd.org

| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Imatinib | C29H31N7O | 493.6 | 152459-95-5 |

| This compound | C29H31N7O | 493.6 | 1026753-54-7 |

Overview of Academic Research Trajectories for Structurally Related Compounds

The academic pursuit of compounds structurally related to this compound is multifaceted, driven by the desire to discover novel therapeutic agents and to gain a deeper understanding of the chemical space around the 2-phenylamino-pyrimidine scaffold.

One significant area of research focuses on the synthesis of novel Imatinib analogs with modified substituents on the pyrimidine and phenyl rings. The goal of these studies is often to develop TKIs with improved potency, selectivity, or a more favorable side-effect profile. For instance, research has explored the replacement of the pyridine (B92270) ring in Imatinib with other heterocyclic systems to modulate the compound's biological activity.

Another research trajectory involves the development of new synthetic methodologies for the preparation of Imatinib and its analogs. These studies aim to create more efficient, cost-effective, and environmentally friendly synthetic routes. For example, patents have been filed detailing methods for the preparation of various Imatinib impurities, including those with structures analogous to this compound, such as Imatinib impurity D and impurity E. google.comgoogle.comgoogle.com These synthetic efforts not only provide access to reference standards for impurity profiling but also contribute to the broader knowledge of the reactivity of the chemical intermediates involved.

Furthermore, computational and molecular modeling studies are frequently employed to predict the binding modes and affinities of novel analogs to their target kinases. These in silico approaches help to guide the design of new compounds and to rationalize the observed structure-activity relationships.

The study of N-phenyl pyrimidine derivatives, the core structural motif of Imatinib and its related impurities, is an active area of research in medicinal chemistry. These compounds have been investigated for a wide range of biological activities beyond their role as tyrosine kinase inhibitors, including their potential as antimicrobial and anti-inflammatory agents. gsconlinepress.com This broad interest underscores the versatility of the N-phenyl pyrimidine scaffold and suggests that even impurities like this compound could possess unexplored biological properties.

| Research Area | Primary Objective | Key Methodologies |

|---|---|---|

| Novel Analog Synthesis | Develop TKIs with improved properties | Organic synthesis, Structure-activity relationship (SAR) studies |

| Synthetic Method Development | Create more efficient and sustainable synthetic routes | Process chemistry, Catalysis |

| Computational Modeling | Predict binding and guide drug design | Molecular docking, Molecular dynamics simulations |

| Exploration of N-phenyl pyrimidine scaffold | Investigate diverse biological activities | High-throughput screening, Bioassays |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHUGGOJOZBPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization Techniques for Compound Derivation

Investigation of Synthetic Routes for Compound Generation

The generation of Imatinib para-Diaminomethylbenzene is intrinsically linked to the manufacturing process of Imatinib. As a process-related impurity, its formation is not intentional but rather a result of side reactions or the presence of reactive intermediates and starting materials.

Precursor Chemistry and Reaction Mechanism Elucidation

The primary synthesis of Imatinib involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. newdrugapprovals.orgresearchgate.net The formation of impurities such as this compound can be postulated through several mechanistic pathways involving the precursors and intermediates of this main reaction.

One plausible route for the formation of this impurity involves the reaction of key Imatinib intermediates with p-xylenediamine or related species that may be present as contaminants in the starting materials or solvents. Another potential mechanism is a dimerization-type reaction involving the benzoyl chloride intermediate under specific process conditions. The name "this compound" suggests a structure where the core Imatinib molecule is linked to a para-diaminomethylbenzene (p-xylene-α,α'-diamine) moiety.

The synthesis of related dimeric impurities of Imatinib has been described, often involving the reaction of two equivalents of an amine precursor with a bifunctional linking agent. For instance, a patented method describes reacting 1,4-bi(4-carboxybenzyl)piperazine with the Imatinib amine precursor to form a specific dimer impurity. google.com While not identical, this demonstrates a feasible pathway for the formation of complex, multi-unit impurities during synthesis.

Table 1: Potential Precursors in the Synthesis of Imatinib and Related Impurities

| Precursor/Intermediate | Role in Synthesis | Potential Contribution to Impurity Formation |

| N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine | Key Intermediate (Amine component) | Reactant in the final amide coupling step. newdrugapprovals.org |

| 4-(4-methylpiperazinomethyl)benzoyl chloride | Key Intermediate (Acid chloride component) | Highly reactive species susceptible to side reactions. newdrugapprovals.orgvander-lingen.nl |

| 2-Methyl-5-nitroaniline | Starting Material | Used in one of the main synthetic routes for the amine precursor. newdrugapprovals.org |

| Guanidine Nitrate | Reagent | Used for the formation of the pyrimidine (B1678525) ring. vander-lingen.nlresearchgate.net |

| p-Xylenediamine (or derivatives) | Potential Contaminant | Could react with the acid chloride intermediate to form the named impurity. |

Strategies for Isotopic Labeling and Analog Synthesis (e.g., Deuteration)

Isotopically labeled compounds are indispensable tools in pharmaceutical analysis, particularly for use as internal standards in quantitative mass spectrometry-based assays. The synthesis of labeled analogs of Imatinib and its impurities allows for precise quantification in various matrices. nih.gov

A deuterated version, this compound Impurity-d3, is available as a reference standard, indicating its importance in analytical applications. smolecule.com The synthesis of this labeled compound would likely involve the use of a deuterated precursor. For example, a trideuterated methyl group could be introduced during the synthesis of the piperazine (B1678402) moiety.

Studies on Imatinib itself have demonstrated the value of isotopic labeling. The N-trideuteromethyl analogue of Imatinib was synthesized to investigate the kinetic isotope effect on its metabolism. nih.gov This research showed that replacing hydrogen with deuterium (B1214612) can reduce the rate of N-demethylation, a primary metabolic pathway. nih.gov Similarly, Carbon-14 labeled Imatinib has been synthesized to study its binding to cellular proteins. nih.gov These strategies highlight the established methodologies that can be applied to the synthesis of labeled versions of its impurities for analytical and research purposes.

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment

The definitive identification and quantification of impurities like this compound are mandated by regulatory bodies to ensure drug safety and quality. ijnrd.org This requires the use of sophisticated analytical techniques capable of separating, identifying, and quantifying structurally similar compounds.

Spectroscopic Methodologies for Definitive Compound Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for the structural elucidation of Imatinib and its related substances. ijnrd.org

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying trace-level impurities. waters.comnih.govoup.com In positive electrospray ionization (ESI) mode, Imatinib typically shows a protonated molecular ion [M+H]⁺ at m/z 494.1. nih.govresearchgate.net Its fragmentation pattern is well-characterized, with a prominent product ion at m/z 394.1, resulting from the loss of the N-methylpiperazine group. researchgate.netnih.gov Analysis of this compound would involve identifying its unique molecular ion and a fragmentation pattern consistent with its proposed structure. The presence of the diaminomethylbenzene linker would result in a significantly different mass and a unique set of fragment ions compared to Imatinib.

Table 2: Characteristic Mass Spectrometry Data for Imatinib and Related Compounds

| Compound | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ion(s) (m/z) | Analytical Context |

| Imatinib | 494.1 | 394.1, 222.1 | Parent drug identification and quantification. nih.govresearchgate.net |

| N-desmethyl Imatinib | 480.0 | 394.0 | Primary metabolite of Imatinib. oup.com |

| Imatinib-d8 | 498.1 | 398.2 | Stable isotope-labeled internal standard. nih.gov |

| This compound | Predicted > 600 | Structure-dependent | The exact mass would depend on the final confirmed structure of the impurity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of impurities. While a specific spectrum for this compound is not publicly available, its analysis would focus on identifying signals corresponding to the p-diaminomethylbenzene moiety in addition to the characteristic signals of the Imatinib backbone. ijnrd.orgchemicalbook.com This would include unique aromatic and methylene (B1212753) (CH₂) proton signals from the linker, which would be absent in the spectrum of pure Imatinib.

Chromatographic Separation Techniques for Impurity Profiling and Resolution

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the standard methods for separating Imatinib from its process-related impurities and degradation products. wjbphs.comnih.govimpactfactor.org Developing a stability-indicating method is crucial for resolving all potential impurities from the main API peak.

Various reversed-phase (RP-HPLC) methods have been published, typically employing C18 columns with a mobile phase consisting of an aqueous buffer (such as acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. wjbphs.comnih.gov Gradient elution is often necessary to achieve adequate separation of all impurities, which may have a wide range of polarities. impactfactor.org Detection is commonly performed using a UV detector at wavelengths around 265-273 nm. wjbphs.comnih.gov The coupling of these chromatographic systems to a mass spectrometer (LC-MS) provides the selectivity and sensitivity needed for the trace analysis of genotoxic impurities. waters.comnih.gov

Table 3: Examples of Chromatographic Conditions for Imatinib Impurity Analysis

Elucidation of Imatinib Para Diaminomethylbenzene As an Impurity of Imatinib

Identification and Characterization of Impurity Profiles within Imatinib Formulations

The identification and characterization of impurities are crucial steps in ensuring the safety and efficacy of pharmaceutical formulations. clearsynth.com The impurity profile of a drug product describes the identified and unidentified impurities present. ijnrd.org For Imatinib, various analytical techniques are employed to detect and quantify impurities like Imatinib para-Diaminomethylbenzene.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques used for the separation, detection, and quantification of Imatinib and its related substances. ijnrd.orgresearchtrend.net Specifically, LC-MS/MS, a method that combines liquid chromatography with tandem mass spectrometry, has been developed for the trace analysis of genotoxic impurities in Imatinib mesylate. tsijournals.com These methods allow for the sensitive and specific detection of impurities even at very low levels. waters.com

For instance, a UPLC-MS/MS method was developed to characterize Imatinib mesylate tablets for two genotoxic impurities, demonstrating the capability of modern analytical techniques to monitor such substances. nih.gov The use of reference standards for impurities, such as this compound, is essential for accurate identification and quantification during these analytical procedures. synzeal.com

Impurity Profile of Imatinib: The impurity profile of Imatinib can include various related compounds. While the focus here is on this compound, it is important to note that other impurities are also monitored. Some of these are classified as potentially genotoxic based on their chemical structure. waters.com

Table 1: Selected Imatinib Impurities and their Characteristics

| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Imatinib | C₂₉H₃₁N₇O | 493.6 g/mol | 152459-95-5 |

| This compound | C₂₉H₃₁N₇O | 493.60 g/mol | 1026753-54-7 |

| This compound Impurity-d3 | C₂₉H₂₈D₃N₇O | 496.62 g/mol | 1246819-27-1 |

| Imatinib EP Impurity F (Imatinib Diamine Impurity) | Not specified | Not specified | 152460-10-1 |

| N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine | Not specified | Not specified | Not specified |

Data sourced from multiple references. pharmaffiliates.comnih.govsynzeal.comlgcstandards.com

Mechanisms of Impurity Formation during Imatinib Synthesis and Degradation Pathways

Impurities in a drug substance can originate from various sources, including the starting materials, intermediates, and by-products in the synthesis process, as well as from degradation of the final product. ijnrd.orgresearchgate.net this compound is noted to arise during the synthesis of Imatinib. smolecule.com

The synthesis of Imatinib is a multi-step process that can lead to the formation of various impurities. ijnrd.org For example, one synthetic route involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine with 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride. google.com Incomplete reactions or side reactions at any stage can introduce impurities into the final product. The formation of some impurities is attributed to reactions involving the piperazine (B1678402) ring. google.com

Degradation of the Imatinib molecule under certain conditions can also be a source of impurities. researchgate.net Stress testing studies, which involve exposing the drug substance to heat, humidity, light, and different pH conditions, are used to identify potential degradation products.

Impact of Impurity Presence on the Pharmacological and Toxicological Assessment of Parent API

The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of a drug product. clearsynth.com Some impurities may have their own pharmacological activity or toxicological properties, which can alter the therapeutic effect or safety profile of the parent API. ijnrd.org Genotoxic impurities are of particular concern as they can damage DNA and potentially cause cancer. waters.com

Regulatory agencies like the European Medicines Agency (EMEA) and the U.S. Food and Drug Administration (FDA) have established strict limits for genotoxic impurities, often in the range of a few micrograms per day. tsijournals.com The presence of impurities can affect the metabolic pathways of the parent drug. smolecule.com For example, impurities might influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. smolecule.com

A study comparing the toxicity of Imatinib mesylate with one of its impurities, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine, found that the impurity showed significantly greater toxicity in a fish embryo acute toxicity assay. nih.gov This highlights the potential for impurities to be more toxic than the API itself. nih.gov While specific toxicological data for this compound is not detailed in the provided search results, the general principle of assessing impurity toxicity is well-established. nih.gov The evaluation of potential toxicological effects associated with impurities is crucial for patient safety. smolecule.com

Methodologies for Impurity Control and Mitigation Strategies in Pharmaceutical Manufacturing Processes

Controlling impurities in pharmaceutical manufacturing is a critical regulatory requirement. ijnrd.org The primary strategy for impurity control is to design robust synthetic and purification processes that minimize the formation of impurities and effectively remove them from the final product.

Process Optimization and Control: The manufacturing process of Imatinib is carefully controlled to limit the formation of impurities. waters.com This includes optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) and the quality of starting materials and intermediates.

Purification Techniques: Various purification techniques are employed to remove impurities from the crude Imatinib product. Recrystallization and chromatography are common methods used to achieve the high purity required for pharmaceutical-grade APIs. smolecule.com Specific purification methods have been developed to reduce the levels of genotoxic impurities in Imatinib to below the stringent limits required by pharmacopeias. google.com One patented method describes a purification process that can reduce a specific genotoxic impurity to below 2 ppm, achieving a final product purity of over 99.8%. google.comgoogle.com

Analytical Monitoring: Throughout the manufacturing process, from raw materials to the final API, analytical testing is performed to monitor and control impurity levels. waters.com This ensures that the final product consistently meets the predefined quality standards. synzeal.com The development of sensitive analytical methods is crucial for the routine monitoring of genotoxic impurities in both the late-stage development and quality control environments of pharmaceutical production. waters.com

Future Research Directions and Translational Perspectives

Exploration of Structure-Activity Relationships for Enhanced Bioactivity and Selectivity

The development of novel Imatinib derivatives is a key area of research aimed at improving their anticancer properties. nih.govnih.gov Scientists are exploring the structure-activity relationships (SAR) of these compounds to enhance their biological activity and selectivity. researchgate.net This involves synthesizing new analogues and evaluating their effectiveness against various cancer cell lines. nih.govnih.gov

One approach involves modifying the core structure of Imatinib. For instance, the 2-(phenylamino)pyrimidine heterocycle is crucial for targeting the BCR-ABL protein. nih.gov The addition of a methyl group to this core enhances selectivity, while the aryl piperazine (B1678402) group improves oral bioavailability. nih.gov By making strategic chemical changes, researchers aim to create derivatives with increased potency and a better safety profile.

A significant challenge with Imatinib is its potential for cardiotoxicity, which is linked to its inhibition of the ABL kinase. researchgate.netnih.gov To address this, researchers have re-engineered Imatinib to create compounds like WBZ_4. This new compound was designed to maintain its binding to the KIT ATP-binding pockets, which is important for its anticancer effects in gastrointestinal stromal tumors (GIST), while reducing its interaction with ABL kinase. researchgate.netnih.gov Furthermore, WBZ_4 was engineered to inhibit JNK kinase, which may offer cardioprotective benefits. researchgate.netnih.gov

Molecular docking simulations are a valuable tool in this research, allowing scientists to predict how different derivatives will bind to target kinases. nih.govnih.gov These simulations have shown that some new compounds have a high affinity for the ABL kinase domain, similar to Imatinib itself. nih.gov For example, a derivative known as compound 10 has demonstrated a binding affinity close to that of the parent drug. nih.gov

The table below summarizes some of the key structural modifications and their observed effects on bioactivity and selectivity.

| Interactive Data Table: Structure-Activity Relationships of Imatinib Derivatives | |

| Modification | Observed Effect |

| Addition of a methyl group to the 2-(phenylamino)pyrimidine core | Enhanced selectivity for BCR-ABL. nih.gov |

| Inclusion of an aryl piperazine group | Improved oral bioavailability. nih.gov |

| Creation of WBZ_4, a methylated variant | Retained KIT binding, reduced ABL binding, and inhibited JNK kinase for potential cardioprotection. researchgate.netnih.gov |

| Synthesis of compound 10 | High binding affinity for the ABL kinase domain, similar to Imatinib. nih.gov |

| Replacement of the phenyl moiety with non-aromatic motifs (e.g., bicyclo[1.1.1]pentane, cubane) | Increased thermodynamic solubility. researchgate.net |

| Introduction of cyclohexyl-containing analogues | Exhibited the highest inhibitory activity against ABL1 kinase and potent cytotoxicity against specific cancer cell lines. researchgate.net |

Identification of Novel Therapeutic Applications Beyond Current Research Indications

While Imatinib is well-established for treating specific cancers like chronic myeloid leukemia (CML) and GIST, research is ongoing to identify new therapeutic uses for its derivatives. mdpi.comnih.gov This includes exploring their potential in other malignancies and even non-cancerous conditions. The multi-targeted nature of these kinase inhibitors suggests they could be effective against a range of diseases. mdpi.com

Drug repurposing efforts are a key strategy in this area. nih.govnih.gov By screening existing FDA-approved drugs, researchers have identified compounds that show synergy with Imatinib or can overcome resistance to it. nih.gov For example, a screen of a large library of approved drugs identified eight compounds, including fludarabine (B1672870) phosphate (B84403) (F-AMP), that could enhance the effects of Imatinib in GIST. nih.gov This combination therapy showed greater inhibition of GIST cell proliferation than either drug alone. nih.gov

The potential applications of Imatinib and its analogues extend to a variety of other cancers. Studies have shown activity in:

AIDS-related Kaposi's sarcoma: A phase II study demonstrated that Imatinib was well-tolerated and showed activity in patients who had progressed on conventional therapy. nih.gov

Chordoma: In a multicenter phase II trial, Imatinib was successful in stabilizing or shrinking tumors in patients with advanced chordoma. nih.gov

Furthermore, the immunomodulatory effects of Imatinib open up possibilities for its use in combination with immunotherapy. mdpi.com Imatinib has been shown to activate and proliferate CD8+ T cells, which can induce apoptosis of regulatory T cells and stimulate the production of interferon-gamma by natural killer cells. mdpi.com This suggests that combining Imatinib with checkpoint inhibitors like PD-1/PD-L1 blockers could enhance antitumor immune responses. mdpi.com

The table below highlights some of the novel therapeutic applications being explored for Imatinib and its derivatives.

| Interactive Data Table: Novel Therapeutic Applications | |

| Potential Application | Research Findings |

| Gastrointestinal Stromal Tumors (GIST) - Combination Therapy | Fludarabine phosphate (F-AMP) shows synergy with Imatinib and can overcome resistance. nih.gov |

| AIDS-related Kaposi's Sarcoma | Imatinib has shown activity in patients who have progressed on conventional therapies. nih.gov |

| Chordoma | Imatinib has been shown to stabilize or shrink tumors in patients with advanced disease. nih.gov |

| Immunotherapy Combination | Imatinib's immunomodulatory effects may enhance the efficacy of checkpoint inhibitors. mdpi.com |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of how Imatinib and its derivatives work, researchers are increasingly turning to advanced "omics" technologies. nih.govnih.govmdpi.com These approaches, including proteomics, metabolomics, and lipidomics, allow for a global and integrated analysis of the cellular changes that occur upon drug treatment. nih.gov

A "triomics" study, for example, combined phosphoproteomics, polar metabolomics, and nonpolar lipidomics to analyze the effects of Imatinib on myeloma cells. nih.gov This integrated approach revealed that Imatinib not only inhibits its primary kinase targets but also leads to significant changes in RNA processing and lipid biosynthesis. nih.gov Specifically, the study found that inhibition of the BCR-ABL-ERK pathway by Imatinib resulted in an impairment of the pentose (B10789219) phosphate pathway and an accumulation of RNA nucleotides. nih.gov

These multi-omics analyses provide a more holistic view of the drug's mechanism of action and can help to:

Identify new biomarkers: By understanding the full spectrum of molecular changes, researchers can identify potential biomarkers to predict treatment response or resistance. nih.govmdpi.com

Uncover novel drug targets: Integrated omics data can reveal previously unknown pathways and proteins that are affected by the drug, opening up new avenues for therapeutic intervention. nih.govmdpi.comaliribio.com

Understand resistance mechanisms: By comparing the omics profiles of sensitive and resistant cells, scientists can gain insights into the molecular changes that drive drug resistance. nih.govnih.govresearchgate.net

The table below provides an overview of how different omics technologies are being used to study Imatinib.

| Interactive Data Table: Application of Omics Technologies | |

| Omics Technology | Key Insights |

| Phosphoproteomics | Identifies the specific kinases and signaling pathways that are inhibited by the drug. nih.gov |

| Metabolomics | Reveals changes in cellular metabolism, such as the impairment of the pentose phosphate pathway. nih.govnih.gov |

| Lipidomics | Shows alterations in lipid biosynthesis and the composition of cellular membranes. nih.gov |

| Transcriptomics | Analyzes changes in gene expression to understand the broader cellular response to the drug. nih.gov |

| Integrated Multi-Omics | Provides a comprehensive and systems-level understanding of the drug's mechanism of action and can identify novel therapeutic targets. nih.govnih.govmdpi.comaliribio.com |

Development of High-Throughput Screening Platforms for Related Chemical Entities and Derivatives

The discovery of new and improved Imatinib-like compounds relies on the ability to screen large numbers of chemical entities and derivatives efficiently. nih.gov High-throughput screening (HTS) platforms are essential tools for this purpose, allowing researchers to rapidly assess the activity of thousands of compounds. nih.govdrugdiscoverytrends.com

These platforms can be used for various types of assays, including:

Target-based screening: These assays measure the direct interaction of a compound with a specific molecular target, such as a kinase. wiley.commblintl.com

Cell-based screening: These assays assess the effect of a compound on whole cells, providing a more physiologically relevant measure of its activity. nih.govyoutube.com

Whole-organism screening: In some cases, screening can be performed in model organisms like zebrafish embryos, offering insights into the compound's effects in a complex biological system. youtube.com

The development of robust and reliable HTS assays is crucial for identifying promising lead compounds. wiley.com These assays need to be sensitive, reproducible, and adaptable to a high-throughput format. wiley.comyoutube.com For kinase inhibitors, specific assays have been developed to identify allosteric inhibitors, which bind to a less conserved pocket on the kinase and can offer improved selectivity. wiley.com

Once a hit is identified through HTS, further optimization and development are required. nih.gov This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and pharmacokinetic properties. nih.gov The ultimate goal is to develop new drugs that are more effective and have fewer side effects than existing therapies. nih.gov

The table below summarizes the key aspects of HTS platforms for screening Imatinib-related compounds.

| Interactive Data Table: High-Throughput Screening Platforms | |

| Screening Approach | Description |

| Target-Based Assays | Measure the direct binding of compounds to specific kinase targets. wiley.commblintl.com |

| Cell-Based Assays | Evaluate the effects of compounds on cancer cell viability, proliferation, and other cellular processes. nih.govyoutube.com |

| Whole-Organism Screening | Utilizes model organisms to assess the in vivo effects of compounds. youtube.com |

| Allosteric Inhibitor Screening | Employs specialized assays to identify compounds that bind to allosteric sites on kinases, potentially offering greater selectivity. wiley.com |

| RNAi Screening | Identifies genes that, when inactivated, lead to resistance to tyrosine kinase inhibitors, revealing potential new therapeutic targets. nih.gov |

Q & A

Q. What experimental methodologies are recommended for assessing Imatinib’s mechanism of action in tyrosine kinase inhibition?

Imatinib’s efficacy as a tyrosine kinase inhibitor (TKI) is evaluated through kinase activity assays (e.g., phosphorylation inhibition of BCR-ABL or KIT) and cellular proliferation studies. Phase 1 trials typically use dose-escalation designs (25–1000 mg/day) to establish safety and hematologic/cytogenetic response rates, as demonstrated in CML studies . For GISTs, preclinical models should include mutation profiling (exons 9, 11, 13, 17 of c-kit and exons 12, 18 of PDGFRA) to correlate kinase mutations with drug sensitivity .

Q. How should researchers standardize mutation analysis to predict Imatinib responsiveness in GISTs?

Genotyping via PCR and sequencing of c-kit and PDGFRA exons is critical. Tumors with exon 11 mutations in c-kit show higher sensitivity to Imatinib, while exon 9 mutations or wild-type genotypes may require dose adjustments . Include negative controls (e.g., normal tissue) and validate findings with immunohistochemistry (KIT/CD34 positivity) to confirm tumor identity .

Q. What statistical approaches are used to resolve contradictions in Imatinib response data across studies?

Meta-analyses should stratify patients by mutation status, tumor stage, and prior therapies. For example, discrepancies in progression-free survival (PFS) between trials (e.g., B2222 vs. S0033) can arise from differences in dosing (400 mg vs. 800 mg) or inclusion of exon 9-mutant GISTs . Use Cox proportional hazards models to adjust for confounders and report 95% confidence intervals .

Advanced Research Questions

Q. How can neoadjuvant Imatinib protocols be optimized for locally advanced GISTs?

Administer 400 mg/day for 6–12 months, with CT/MRI imaging every 2–3 months to monitor tumor volume reduction (e.g., from 13 cm to 5 cm in long axis). Surgical resection is recommended when tumors stabilize (no size reduction for ≥3 months) . Post-resection, histopathology should assess cellularity (<5 mitoses/50 HPFs) and hyalinization to confirm treatment efficacy .

Q. What experimental designs are suitable for studying Imatinib resistance in long-term therapy?

Use secondary mutation screening (e.g., c-kit exon 13/14) via ddPCR or NGS in serial biopsies. In vitro models with Imatinib-resistant cell lines (e.g., GIST-T1-R) can identify compensatory pathways (e.g., MET amplification). For in vivo validation, combine Imatinib with inhibitors like BRD9 to restore apoptosis via PUMA induction (combination index <0.5) .

Q. How should researchers evaluate the risk-benefit ratio of interrupting Imatinib in metastatic GISTs?

Conduct retrospective cohort studies with strict inclusion criteria: ≥3 years of Imatinib maintenance, no residual lesions on PET-CT, and stable disease for ≥12 months. Monitor PFS post-interruption (median 19.6 months) and re-introduce Imatinib upon progression (88.6% response rate). Use Kaplan-Meier curves to compare outcomes with continuous therapy .

Data Contradiction Analysis

Q. Why do some GISTs with wild-type c-kit/PDGFRA respond to Imatinib despite lacking target mutations?

Hypothesize alternative mechanisms, such as off-target kinase inhibition (e.g., MAPK/STAT3) or stromal remodeling. Validate via phosphoproteomic profiling and compare with mutation-positive tumors . A 2023 study reported wild-type GISTs with NF1 mutations showed partial response to Imatinib, suggesting non-canonical pathways .

Q. How can conflicting reports on adjuvant Imatinib duration (1 vs. 3 years) be reconciled?

Stratify trials by risk category: Intermediate-risk GISTs (tumor size 3–5 cm, mitotic count 5–10/50 HPFs) benefit from 1-year therapy (DFS 98% vs. 83% in controls), while high-risk cases (tumor size >10 cm) require ≥3 years . Use hazard ratios (HR) from phase III trials (e.g., EORTC 62024) to guide duration decisions .

Methodological Tables

Table 1: Key Parameters for Neoadjuvant Imatinib in GISTs

Table 2: Common Mutations and Imatinib Response in GISTs

| Mutation | Response Rate (%) | Median PFS (Months) | Evidence Source |

|---|---|---|---|

| c-kit exon 11 deletion | 85–90 | 24–36 | |

| c-kit exon 9 mutation | 40–50 | 12–18 | |

| PDGFRA D842V | <5 | 3–6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.